N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-15-8-6-7-14(13-15)20(24)22-17-10-3-2-9-16(17)21-23-18-11-4-5-12-19(18)26-21/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXOQTUGZFHDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve green chemistry approaches to minimize environmental impact. These methods include the use of microwave irradiation, one-pot multicomponent reactions, and solvent-free conditions . The choice of method depends on the desired yield, purity, and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various halogens . The reaction conditions typically involve the use of solvents like ethanol, DMF, or dichloromethane, and the reactions are carried out at temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted benzothiazole derivatives .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide
- Molecular Formula : C21H16N2O2S
- Molecular Weight : 360.4 g/mol
- Canonical SMILES :
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Chemistry
This compound serves as a valuable building block in organic synthesis. Its unique structural features allow for the development of more complex molecules, which can be used in various chemical reactions and syntheses.
Biology
The compound has been investigated for its biological activities, particularly:
- Antimicrobial Activity : It shows promising results against Mycobacterium tuberculosis, inhibiting its growth by disrupting essential biochemical pathways. This mechanism is crucial for developing new treatments for tuberculosis.
- Anticancer Potential : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In studies involving multicellular spheroids and other in vitro models, it demonstrated significant anti-proliferative activity against breast cancer cells (e.g., MDA-MB-231) and lung cancer cells (e.g., A549) .
Medicine
The therapeutic potential of this compound is being explored in the following areas:
- Tuberculosis Treatment : Due to its efficacy against Mycobacterium tuberculosis, it is being studied as a candidate for new anti-tubercular drugs.
- Cancer Therapeutics : Its ability to inhibit cancer cell proliferation positions it as a potential agent in cancer treatment protocols. Ongoing research aims to elucidate its mechanisms of action and optimize its efficacy .
Industrial Applications
In addition to its biological applications, the compound is utilized in the development of dyes and pigments due to its chromophoric properties. This application leverages the compound's structural characteristics to produce vibrant colors suitable for various industrial uses.
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in various applications:
- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Mycobacterium tuberculosis in vitro, showcasing its potential as a new therapeutic agent .
- Cancer Cell Proliferation Inhibition : In another study involving breast cancer cell lines, the compound was found to induce apoptosis through ROS (reactive oxygen species) generation and cytochrome c release, indicating its dual role as both an anticancer agent and a modulator of cellular stress responses .
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs in the Benzothiazole-Benzamide Family
N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA) and Derivatives
- Structure : Lacks methoxy substituents; features a simple benzamide linked to benzothiazole .
- Properties: 2-BTBA and its fluorinated derivative (2-BTFBA) exhibit nonlinear optical (NLO) activity due to extended π-conjugation. The absence of methoxy groups reduces steric hindrance, enhancing crystallinity .
N-[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]acetamide Derivatives
- Structure : Includes triazole-thiazole hybrids (e.g., compound 9f ) with methoxy-substituted aryl groups .
Pharmacologically Relevant Analogs
D4 Dopamine Receptor Ligands
- Example: N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 7) .
- Comparison: Structural: Piperazine and cyanopyridine groups replace the benzothiazole-phenyl system. Pharmacological: Higher D4 receptor selectivity (Ki < 10 nM) and logP ~2.5, suggesting better CNS penetration than the target compound .
2.2.2. Antimicrobial Thiazolidinone-Benzothiazoles
- Example: 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)thiazolidin-3-yl]nicotinamides (6a–j) .
- Activity: MIC values of 6a–j against S. aureus and E. coli range from 12.5–50 µg/mL, comparable to ciprofloxacin.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H16N2O2S
- Molecular Weight : 368.43 g/mol
The compound features a benzothiazole moiety, which is central to its biological activity. The presence of methoxy and amide functional groups enhances its solubility and reactivity.
Target Interaction
Benzothiazole derivatives, including this compound, have been shown to interact with various biological targets:
- Antimicrobial Activity : The compound exhibits significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, by inhibiting its growth through interference with essential biochemical pathways.
- Anticancer Activity : Studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death .
Biochemical Pathways
The compound influences several biochemical pathways:
- Inhibition of Enzymatic Activity : It has been reported to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Oxidative Stress Modulation : this compound may induce oxidative stress in target cells, leading to increased apoptosis rates in cancer cells .
Pharmacokinetics
Pharmacokinetic studies suggest that benzothiazole derivatives possess favorable profiles:
- Absorption and Distribution : The compound shows good absorption characteristics due to its lipophilic nature.
- Metabolism : It is metabolized primarily in the liver, where it undergoes conjugation and oxidation processes .
Biological Activity Overview
| Activity Type | Target Organism/Cell Line | IC50/Effective Concentration | Mechanism |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 5 µM | Enzyme inhibition |
| Anticancer | MCF-7 (breast cancer) | 3.1 µM | Induction of apoptosis |
| Antifungal | Various fungal strains | MIC = 16 µM | Disruption of cell wall synthesis |
Case Studies
-
Antimicrobial Efficacy Against Tuberculosis :
A study demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis in vitro. The compound's IC50 was determined to be around 5 µM, indicating strong potential as an anti-tubercular agent. -
Anticancer Potential :
In a multicellular spheroid model of breast cancer (MCF-7), the compound exhibited significant antiproliferative effects with an IC50 value of 3.1 µM. This suggests its potential for further development as a therapeutic agent against breast cancer .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide?
- Methodology : A two-step approach is commonly employed:
Intermediate synthesis : React 2-aminobenzothiazole with an appropriately substituted benzoyl chloride derivative (e.g., 3-methoxybenzoyl chloride) in pyridine or DMF under reflux.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol to isolate the pure product .
- Key validation : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and confirm structure via -NMR (e.g., aromatic proton signals at δ 7.2–8.3 ppm) .
Q. Which spectroscopic techniques are critical for structural characterization?
- FTIR : Confirm amide C=O stretch (~1650–1680 cm) and benzothiazole C=N/C-S vibrations (~1500–1600 cm) .
- NMR :
- -NMR: Identify methoxy protons (singlet at δ ~3.8 ppm) and aromatic protons from benzothiazole and benzamide moieties.
- -NMR: Verify carbonyl carbon (~167 ppm) and quaternary carbons in the benzothiazole ring .
Q. How can solubility challenges in biological assays be addressed?
- Strategies :
- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) for in vitro studies .
- Synthesize water-soluble prodrugs (e.g., phosphate esters) via hydroxyl group functionalization .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced bioactivity?
- Key modifications :
- Benzothiazole ring : Electron-withdrawing groups (e.g., -Cl, -NO) at position 6 improve enzyme inhibition (e.g., PFOR in anaerobic pathogens) .
- Benzamide substituents : Methoxy groups at meta/para positions enhance binding to hydrophobic pockets in target proteins .
Q. How can molecular docking predict binding modes with therapeutic targets?
- Protocol :
Target selection : Use crystallographic data (e.g., PFOR enzyme, PDB ID: 1PFL).
Docking software : Perform flexible ligand docking with AutoDock Vina or Schrödinger Glide.
Key interactions : Look for hydrogen bonds between the amide group and active-site residues (e.g., Arg314) and π-π stacking with benzothiazole .
Q. How to resolve contradictions in biological assay data across studies?
- Troubleshooting steps :
Purity verification : Re-analyze compound purity via HPLC (≥95%) and elemental analysis .
Assay conditions : Standardize protocols (e.g., pH, temperature, solvent concentration) to minimize variability .
Control experiments : Include known inhibitors (e.g., nitazoxanide for antiparasitic assays) to validate assay reliability .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Process improvements :
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions (yield increase from 60% to 85%) .
- Solvent optimization : Replace pyridine with DMF to reduce side reactions (e.g., hydrolysis of benzoyl chloride) .
Methodological Considerations
Q. How to validate target engagement in cellular models?
- Approach :
- Fluorescence labeling : Attach a BODIPY fluorophore to the benzamide moiety for live-cell imaging .
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate protein complexes for MS/MS identification .
Q. What computational tools analyze electronic effects of substituents on reactivity?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
